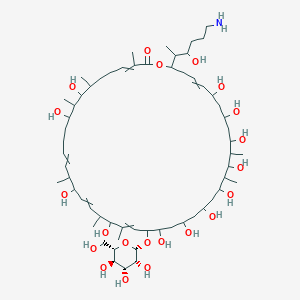
Bis(selanylidene)hafnium
Descripción general
Descripción
Bis(selanylidene)hafnium, also known as hafnium diselenide, is a layered transition metal dichalcogenide. It is known for its intriguing electronic and optical properties. The compound crystallizes in a hexagonal structure, similar to other materials in its class, such as molybdenum disulfide. Hafnium diselenide exhibits a narrow indirect bandgap, making it a subject of interest for semiconductor applications in nanoelectronics and optoelectronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hafnium diselenide can be synthesized using chemical vapor transport (CVT) methods. In this process, hafnium and selenium powders are sealed in a quartz ampoule with a transport agent, such as iodine. The ampoule is then placed in a temperature gradient furnace, where the hafnium and selenium react to form hafnium diselenide crystals. The reaction typically occurs at temperatures ranging from 800°C to 1000°C .
Industrial Production Methods: In industrial settings, hafnium diselenide is produced in powder or crystal forms. The bulk single hafnium diselenide crystal is most commonly used as a source from which single or few-layer sheets can be obtained via mechanical or liquid exfoliation. This method is suitable for producing high-purity hafnium diselenide for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Bis(selanylidene)hafnium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hafnium diselenide can be oxidized to form hafnium oxide (HfO₂) using oxidizing agents such as oxygen or ozone at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas at high temperatures to form elemental hafnium and selenium.
Major Products Formed:
Oxidation: Hafnium oxide (HfO₂)
Reduction: Elemental hafnium and selenium
Substitution: Hafnium halides and selenium halides
Aplicaciones Científicas De Investigación
Bis(selanylidene)hafnium has a wide range of scientific research applications:
Chemistry: It is used in the development of next-generation electronics, optoelectronics, and nanotechnology due to its semiconducting properties.
Biology: The compound’s unique properties make it a candidate for biosensing applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical imaging.
Industry: Hafnium diselenide is used in the production of field-effect transistors, photovoltaic devices, and flexible and transparent electronic devices
Mecanismo De Acción
The mechanism by which bis(selanylidene)hafnium exerts its effects is primarily through its electronic and optical properties. The compound interacts with molecular targets and pathways involved in electronic conduction and light absorption. Its layered structure allows for efficient charge transport and light-matter interactions, making it suitable for applications in nanoelectronics and optoelectronics .
Comparación Con Compuestos Similares
- Molybdenum disulfide (MoS₂)
- Tungsten disulfide (WS₂)
- Titanium disulfide (TiS₂)
Comparison:
- Electronic Properties: Hafnium diselenide has a narrow indirect bandgap, similar to molybdenum disulfide, but differs from tungsten disulfide and titanium disulfide, which have direct bandgaps.
- Thermal Stability: Hafnium diselenide exhibits higher thermal stability compared to molybdenum disulfide and tungsten disulfide.
- Mechanical Strength: The mechanical strength of hafnium diselenide is comparable to that of molybdenum disulfide, making it suitable for flexible electronic devices .
Propiedades
IUPAC Name |
bis(selanylidene)hafnium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMGXZOOXVAITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Hf]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfSe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065262 | |
| Record name | Hafnium selenide (HfSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12162-21-9 | |
| Record name | Hafnium selenide (HfSe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12162-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hafnium selenide (HfSe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012162219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC378338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hafnium selenide (HfSe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium selenide (HfSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hafnium diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)


![(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione](/img/structure/B81365.png)

